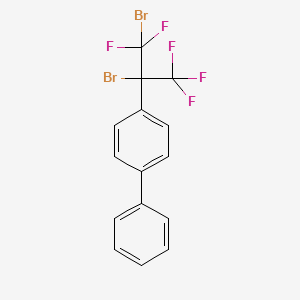![molecular formula C17H24O3 B14579620 1-[4-(Heptyloxy)phenyl]butane-1,3-dione CAS No. 61551-92-6](/img/structure/B14579620.png)
1-[4-(Heptyloxy)phenyl]butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Heptyloxy)phenyl]butane-1,3-dione is an organic compound characterized by its unique structure, which includes a heptyloxy group attached to a phenyl ring, and a butane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Heptyloxy)phenyl]butane-1,3-dione typically involves the reaction of 4-(heptyloxy)benzaldehyde with acetylacetone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization to form the desired diketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Heptyloxy)phenyl]butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Heptyloxy)phenyl]butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Heptyloxy)phenyl]butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-1,3-butanedione: Similar structure but lacks the heptyloxy group.
4-(Heptyloxy)benzaldehyde: Precursor in the synthesis of the target compound.
Acetylacetone: Another diketone with similar reactivity.
Uniqueness: 1-[4-(Heptyloxy)phenyl]butane-1,3-dione is unique due to the presence of the heptyloxy group, which imparts distinct physical and chemical properties
Properties
CAS No. |
61551-92-6 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1-(4-heptoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C17H24O3/c1-3-4-5-6-7-12-20-16-10-8-15(9-11-16)17(19)13-14(2)18/h8-11H,3-7,12-13H2,1-2H3 |
InChI Key |
VDBLWECQXMXKII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14579567.png)





![[(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14579603.png)
![5(4H)-Isoxazolone, 4-[amino(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B14579609.png)

![Butyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14579618.png)


